molecular formula C8H12N2 B13623746 (R)-1-(4-Methylpyridin-3-yl)ethan-1-amine

(R)-1-(4-Methylpyridin-3-yl)ethan-1-amine

Cat. No.: B13623746
M. Wt: 136.19 g/mol
InChI Key: IZVNSBQUTJTRTM-SSDOTTSWSA-N
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Description

®-1-(4-Methylpyridin-3-yl)ethan-1-amine is a chiral amine compound that features a pyridine ring substituted with a methyl group at the 4-position and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methylpyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Alkylation: The 4-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(4-Methylpyridin-3-yl)ethan-1-amine often involve large-scale alkylation reactions followed by chiral resolution using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(4-Methylpyridin-3-yl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

®-1-(4-Methylpyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methylpyridin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    4-Methylpyridine: The parent compound, lacking the ethylamine group.

    1-(4-Methylpyridin-3-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

®-1-(4-Methylpyridin-3-yl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-5-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

IZVNSBQUTJTRTM-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@@H](C)N

Canonical SMILES

CC1=C(C=NC=C1)C(C)N

Origin of Product

United States

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